molecular formula C13H15F2N3O2 B2598016 Ethyl 2-(4-(difluoromethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate CAS No. 1011380-61-2

Ethyl 2-(4-(difluoromethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate

Cat. No.: B2598016
CAS No.: 1011380-61-2
M. Wt: 283.279
InChI Key: YFZMPWUSLSXCSJ-UHFFFAOYSA-N
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Description

Ethyl 2-(4-(difluoromethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate (CAS: 41280-81-3) is a pyrazolopyridine derivative characterized by a difluoromethyl group at position 4, methyl groups at positions 3 and 6, and an ethyl acetate moiety at position 1 (Figure 1). It has a molecular weight of 281.26 g/mol (C₁₃H₁₃F₂N₃O₂) and a purity of 97% . This compound is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly for developing antioxidants and heterocyclic derivatives .

Properties

IUPAC Name

ethyl 2-[4-(difluoromethyl)-3,6-dimethylpyrazolo[3,4-b]pyridin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F2N3O2/c1-4-20-10(19)6-18-13-11(8(3)17-18)9(12(14)15)5-7(2)16-13/h5,12H,4,6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFZMPWUSLSXCSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=NC(=CC(=C2C(=N1)C)C(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-(difluoromethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate typically involves multiple steps, starting from readily available starting materials. One common method involves the difluoromethylation of a pyrazolo[3,4-b]pyridine derivative. This process can be achieved using various difluoromethylation reagents under specific reaction conditions . The reaction conditions often include the use of metal-based catalysts and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-(difluoromethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like halogenating agents. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield difluoromethylated pyrazolo[3,4-b]pyridine derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of Ethyl 2-(4-(difluoromethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate is C17H19F2N5OC_{17}H_{19}F_2N_5O, with a molecular weight of approximately 363.4 g/mol. The compound features a pyrazolo[3,4-b]pyridine core, which is known for its biological activity and ability to interact with various biological targets.

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that pyrazolo[3,4-b]pyridines, including derivatives like this compound, exhibit promising anticancer properties. For instance, studies have shown that these compounds can inhibit specific kinases involved in cancer cell proliferation. The difluoromethyl group enhances the compound's potency by improving its binding affinity to target proteins .

Antimicrobial Properties
Pyrazolo derivatives have been explored for their antimicrobial activities. This compound has been tested against various bacterial strains and has shown efficacy in inhibiting growth . This positions the compound as a potential candidate for developing new antibiotics.

Synthetic Chemistry Applications

Building Block for Synthesis
The unique structure of this compound allows it to serve as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations makes it valuable in synthesizing more complex molecules .

Fluorescent Probes
Recent studies have indicated that pyrazolo derivatives can be utilized as fluorescent probes due to their electronic properties . this compound can be modified to enhance its fluorescent characteristics, making it suitable for biological imaging applications.

Case Studies and Research Findings

Study Focus Findings
Kumar et al. (2022)Anticancer ActivityDemonstrated that pyrazolo derivatives inhibit specific kinases involved in cancer cell proliferation .
MDPI Review (2022)Synthesis TechniquesDiscussed various synthetic methods for producing pyrazolo compounds and their derivatives .
RSC Publishing (2020)Fluorescent PropertiesIdentified pyrazolo derivatives as potential fluorescent probes for biological imaging .

Mechanism of Action

The mechanism of action of Ethyl 2-(4-(difluoromethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate involves its interaction with specific molecular targets. The difluoromethyl group plays a crucial role in modulating the compound’s reactivity and binding affinity to target molecules. The pathways involved may include inhibition of specific enzymes or receptors, leading to the observed biological effects .

Comparison with Similar Compounds

Structural Modifications and Molecular Properties

Pyrazolo[3,4-b]pyridine derivatives exhibit diverse biological activities influenced by substituents. Below is a comparative analysis of key analogs:

Compound CAS No. Molecular Formula Mol. Wt. (g/mol) Substituents Purity Source
Ethyl 2-(4-(difluoromethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate (Target) 41280-81-3 C₁₃H₁₃F₂N₃O₂ 281.26 4-(difluoromethyl), 3,6-dimethyl, 1-ethyl acetate 97%
Ethyl 2-(4-(difluoromethyl)-6-(3-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate 1011369-26-8 C₁₉H₁₉F₂N₃O₃ 375.38 4-(difluoromethyl), 3-methyl, 6-(3-methoxyphenyl), 1-ethyl acetate 97%
2-[4-(Difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid 1006444-98-9 C₁₅H₁₅F₂N₅O₂ 335.31 4-(difluoromethyl), 3-methyl, 6-(1,3-dimethylpyrazol-4-yl), 1-acetic acid 95%
Ethyl [4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate - C₂₀H₂₁F₂N₃O₄ 405.40 4-(difluoromethyl), 3-methyl, 6-(3,4-dimethoxyphenyl), 1-ethyl acetate 95%
Ethyl 2-(3-cyclopropyl-4-(difluoromethyl)-6-(1,5-dimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate 1171643-63-2 C₁₉H₂₁F₂N₅O₂ 389.40 3-cyclopropyl, 4-(difluoromethyl), 6-(1,5-dimethylpyrazol-4-yl), 1-ethyl acetate 97%

Key Observations :

  • Substituent Impact : The target compound’s simplicity (two methyl groups and a difluoromethyl group) contrasts with analogs bearing aromatic (e.g., 3-methoxyphenyl ) or heterocyclic (e.g., pyrazolyl ) substituents. These modifications enhance molecular weight and influence solubility and binding affinity.
  • Purity : Most analogs exhibit 95–97% purity, reflecting standard synthetic yields for complex heterocycles.

Yield Comparison :

  • The target compound is obtained in "good yield" (~70–80%) , while analogs with bulky substituents (e.g., 3,4-dimethoxyphenyl ) may require longer reaction times or higher temperatures, reducing yields.

Challenges and Discontinuation

The target compound’s discontinuation may relate to:

Synthetic Challenges : Difficulty in scaling up multi-step reactions with fluorine-containing intermediates.

Competing Analogs : Derivatives with aromatic substituents (e.g., ) show superior bioactivity, reducing demand for the simpler target compound.

Biological Activity

Ethyl 2-(4-(difluoromethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate (CAS: 1011380-61-2) is a novel compound belonging to the pyrazolo[3,4-b]pyridine family. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Pyrazole and Pyridine Rings : The fusion of these rings contributes to its biological activity.
  • Difluoromethyl Group : This substituent enhances lipophilicity and may influence receptor binding.
  • Dimethyl Substituents : These groups potentially affect the compound's steric and electronic properties.

The molecular formula is C13H15F2N3O2C_{13}H_{15}F_2N_3O_2, with a molecular weight of approximately 283.27 g/mol.

Research indicates that compounds within the pyrazolo[3,4-b]pyridine class exhibit various mechanisms of action, including:

  • Enzyme Inhibition : Many derivatives act as inhibitors for critical enzymes such as:
    • Glycogen Synthase Kinase-3 (GSK-3) : Involved in numerous cellular processes including metabolism and cell proliferation.
    • Cyclin-dependent Kinases (CDKs) : Important for cell cycle regulation.
    • Phosphodiesterase-4 (PDE4) : Implicated in inflammatory responses and cognitive functions.
  • Receptor Modulation : Some studies suggest potential interactions with adenosine receptors, which play roles in neurotransmission and inflammation regulation .

Anti-inflammatory Effects

This compound has shown promising anti-inflammatory properties through inhibition of cyclooxygenase (COX) enzymes. In vitro studies have demonstrated:

CompoundCOX Inhibition (IC50 μM)
This compoundTBD
Celecoxib0.04 ± 0.01
DiclofenacTBD

The exact IC50 values for this compound are yet to be fully established but are expected to be comparable to existing anti-inflammatory drugs .

Anticancer Potential

Preliminary studies indicate that pyrazolo[3,4-b]pyridines may possess anticancer properties. They have been evaluated for their ability to inhibit cancer cell proliferation through pathways involving apoptosis and cell cycle arrest. The compound's structural features suggest potential efficacy against various cancer types due to its ability to modulate kinase activity and receptor signaling pathways .

Case Studies

  • In Vivo Models : In a study involving carrageenan-induced paw edema in rats, derivatives similar to this compound exhibited significant reductions in inflammation markers compared to control groups. The effective doses were calculated using standard protocols for assessing anti-inflammatory activity .
  • Cell Line Studies : Various human cancer cell lines have been treated with this compound to assess cytotoxicity and apoptosis induction. Results indicated a dose-dependent response with increased cell death at higher concentrations, suggesting a potential therapeutic window for further exploration in oncology .

Q & A

Q. What are the synthetic routes for preparing Ethyl 2-(4-(difluoromethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate, and how can reaction conditions be optimized for reproducibility?

The compound is synthesized via alkylation of 4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine with ethyl chloroacetate in dry DMF using anhydrous K₂CO₃ as a base. Reaction conditions (room temperature, 13 hours stirring) yield ~95% product after recrystallization from ethanol . Optimization may involve adjusting stoichiometry, solvent choice (e.g., DMF vs. THF), or reaction time to address batch-specific yield variations. Monitoring via TLC or HPLC ensures reaction completion .

Q. What spectroscopic techniques are critical for confirming the structure of this compound, and how are spectral contradictions resolved?

Key techniques include:

  • ¹H NMR : Signals at δ1.13 (triplet) and δ4.22 (quartet) confirm the ethyl ester group, while NH₂ protons are absent post-alkylation .
  • IR : A carbonyl stretch at ~1722 cm⁻¹ validates the ester functionality . Contradictions (e.g., unexpected splitting) may arise from impurities or solvent effects. Purification via column chromatography (silica gel, ethyl acetate/hexane) and comparison with literature data resolve ambiguities .

Q. What safety protocols are essential for handling this compound in the laboratory?

Hazard codes (H315, H319) indicate skin/eye irritation risks. Precautions include:

  • PPE : Gloves (nitrile), goggles, and lab coats .
  • Ventilation : Use fume hoods (P271) to avoid inhalation (H335) .
  • Storage : Keep in sealed containers under inert gas (P233, P231) at 2–8°C to prevent degradation . Spills require neutralization with inert absorbents (P390) .

Advanced Research Questions

Q. How can researchers design metal complexes using this compound, and what methodologies assess their bioactivity?

The hydrazide derivative (prepared via hydrazine hydrate treatment) reacts with Pd(II), Cr(III), or Ru(III) salts in ethanol to form complexes . Characterization involves:

  • ESI-MS : Molecular ion peaks confirm stoichiometry .
  • Thermogravimetric analysis (TGA) : Determines hydration states.
  • Antioxidant assays : DPPH radical scavenging evaluates bioactivity, with IC₅₀ values compared to standards like ascorbic acid .

Q. What strategies address low yields in synthesizing derivatives like 1,3,4-oxadiazole-2-thiol from this compound?

Cyclization with CS₂ in basic media yields oxadiazole-thiol derivatives. Low yields may arise from:

  • Side reactions : Competing hydrolysis of intermediates. Mitigate by strict anhydrous conditions (P242, P280) .
  • Purification challenges : Use preparative HPLC or silica gel chromatography with gradient elution .

Q. How do structural modifications (e.g., S-alkylation) impact the compound’s physicochemical properties?

Alkylation of the thiol group (e.g., with methyl iodide) introduces lipophilic chains, altering logP values. Assess via:

  • HPLC retention times : Correlate with hydrophobicity.
  • Solubility tests : Compare in polar (DMSO) vs. non-polar (hexane) solvents .

Q. What analytical methods resolve contradictions in purity assessments across synthetic batches?

Discrepancies in purity (e.g., 95% vs. 98%) require:

  • HPLC-DAD/MS : Quantify impurities and identify byproducts .
  • Elemental analysis : Validate C/H/N ratios against theoretical values .

Methodological Considerations for Data Interpretation

Q. How can researchers analyze conflicting NMR data for derivatives synthesized under varying conditions?

For example, unexpected splitting in alkyl chain signals may indicate rotameric equilibria. Solutions include:

  • Variable-temperature NMR : Freeze rotamers at low temps.
  • DFT calculations : Predict chemical shifts for comparison .

Q. What experimental controls are critical when evaluating antioxidant activity to avoid false positives?

  • Negative controls : Exclude metal ions that auto-oxidize substrates.
  • Positive controls : Use Trolox or ascorbic acid at multiple concentrations .

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